

Physical and chemical properties of 4-Phenyl-quinolin-2-ol

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Compound of Interest

Compound Name: *4-Phenyl-quinolin-2-ol*

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An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1H-quinolin-2-one

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Foreword

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.^{[1][2]} From antibacterial to anticancer agents, the privileged nature of this heterocyclic system makes its derivatives prime candidates for drug discovery and development. This guide provides a comprehensive technical overview of a specific derivative, 4-Phenyl-1H-quinolin-2-one (also known as 4-phenylcarbostyryl), intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structure, synthesis, physicochemical properties, and chemical reactivity, grounding our discussion in established scientific principles and field-proven insights to provide a self-validating and authoritative resource.

Molecular Structure and Nomenclature

The identity of a compound is fundamentally linked to its structure. For 4-Phenyl-1H-quinolin-2-one, this is complicated by the phenomenon of tautomerism, which is critical to understanding its reactivity and biological interactions.

Identification and Tautomerism

The compound is most accurately identified by its Chemical Abstracts Service (CAS) number and molecular formula.

- CAS Number: 5855-57-2[3]
- Molecular Formula: C₁₅H₁₁NO[3]
- Synonyms: **4-Phenyl-quinolin-2-ol**, 4-phenylcarbostyryl, 4-phenyl-1,2-dihydroquinolin-2-one[3]

This molecule exists in a tautomeric equilibrium between the keto (lactam) form, 4-phenyl-1H-quinolin-2-one, and the enol (lactim) form, **4-phenyl-quinolin-2-ol**. For quinolin-2-ones, the equilibrium overwhelmingly favors the thermodynamically more stable keto (amide) tautomer in both solid and solution phases, due to the stability of the cyclic amide and its ability to form strong intermolecular hydrogen-bonded dimers.[4]

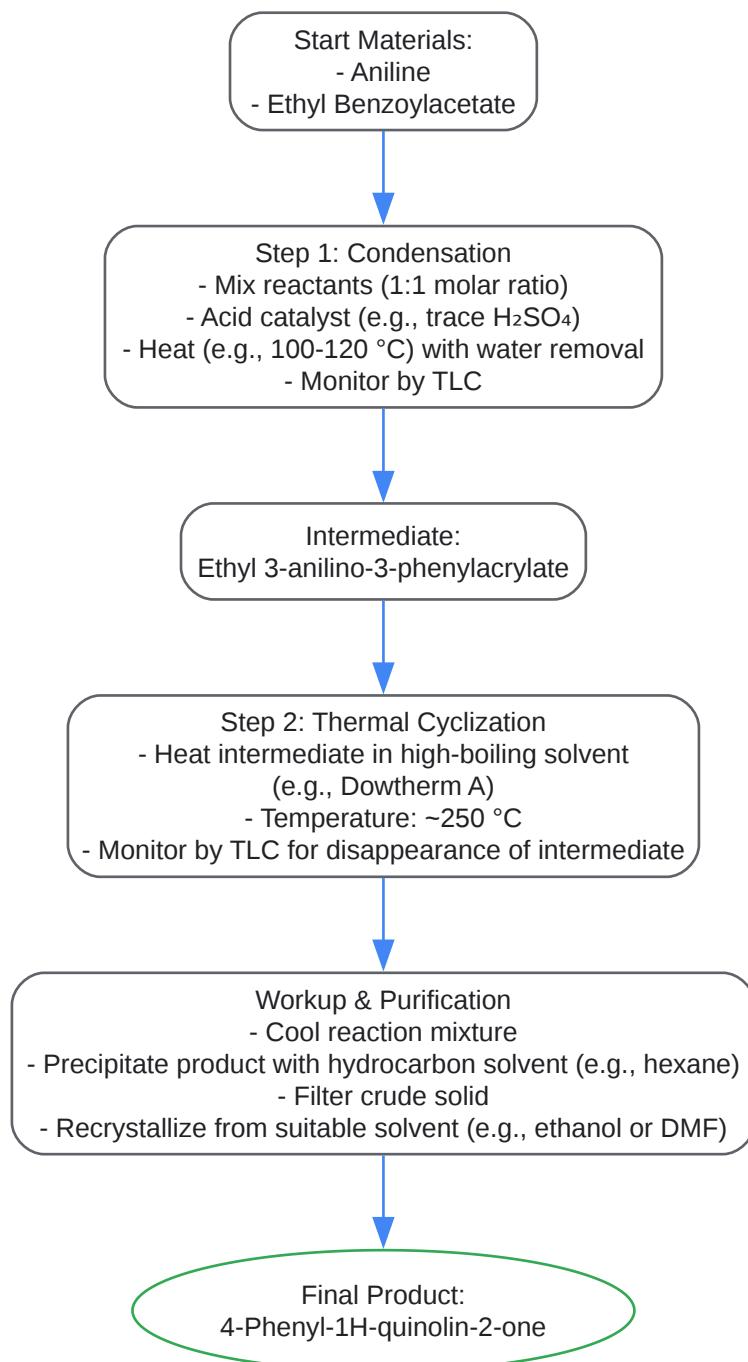
Keto-enol tautomerism of the title compound.

Synthesis and Purification

While various methods exist for quinolinone synthesis, the Conrad-Limpach-Knorr synthesis provides a reliable and classical approach for preparing 4-substituted-1H-quinolin-2-ones. This method involves the condensation of an aniline with a β -ketoester followed by a thermal cyclization.

Proposed Synthetic Workflow: Conrad-Limpach-Knorr Synthesis

The causality behind this two-step process lies in first forming an enamine intermediate via nucleophilic attack of the aniline on the keto-carbonyl of the β -ketoester, followed by a high-temperature, intramolecular electrophilic cyclization onto the aniline ring to form the quinolinone core.

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Proposed workflow for the synthesis of 4-Phenyl-1H-quinolin-2-one.

Step-by-Step Experimental Protocol

- Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus, add aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene. Add a catalytic amount of sulfuric acid

(e.g., 2-3 drops). Reflux the mixture for 2-4 hours until the theoretical amount of water is collected. Monitor the reaction by Thin Layer Chromatography (TLC).

- **Intermediate Isolation:** Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude oil, ethyl 3-anilino-3-phenylacrylate, can be used directly in the next step.
- **Cyclization:** In a high-temperature reaction vessel, add the crude intermediate to a high-boiling solvent like Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.
- **Purification:** Cool the reaction mixture to below 100 °C and add hexane to precipitate the crude product. Filter the solid, wash with hexane, and dry.
- **Recrystallization:** Purify the crude solid by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield pure 4-Phenyl-1H-quinolin-2-one.
- **Validation:** Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS).

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-Phenyl-1H-quinolin-2-one is not widely published, we can summarize key computed values.

Property	Value	Source
Molecular Weight	221.26 g/mol	[3]
Molecular Formula	C ₁₅ H ₁₁ NO	[3]
XLogP3-AA (Lipophilicity)	2.5	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]
Topological Polar Surface Area	29.1 Å ²	[3]
Melting Point	Not experimentally determined. Isomer 2-phenylquinolin-4(1H)-one melts at 242-244 °C.[5]	N/A
Aqueous Solubility	Not experimentally determined. Expected to be low due to its aromatic nature and LogP value.	N/A

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. Although a complete experimental dataset for 4-Phenyl-1H-quinolin-2-one is not readily available, we can predict its spectral features based on its structure and data from closely related analogs.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

- δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its downfield shift is characteristic and due to hydrogen bonding and the deshielding effect of the carbonyl group.[5]
- δ 7.3-8.1 ppm (m, 9H): This complex multiplet region contains the protons from the phenyl ring at C4 and the four protons on the benzenoid ring of the quinolinone system. The proton

at C5 is typically the most downfield of the quinolinone protons due to the anisotropic effect of the carbonyl group.[5]

- $\delta \sim 6.4$ ppm (s, 1H): This singlet is assigned to the vinyl proton at the C3 position. Its relative upfield position is characteristic of this scaffold.[5]

Predicted ^{13}C NMR Spectrum (100 MHz, DMSO-d₆)

- $\delta \sim 165\text{-}175$ ppm: The signal for the C2 carbonyl carbon (C=O). This is a key diagnostic peak. The value for the isomeric 2-phenylquinolin-4(1H)-one is ~ 177 ppm.[5]
- $\delta \sim 140\text{-}150$ ppm: Signals for the C4 and C8a quaternary carbons.
- $\delta \sim 115\text{-}135$ ppm: A cluster of signals corresponding to the remaining aromatic carbons of both the quinolinone and phenyl rings.
- $\delta \sim 105\text{-}110$ ppm: The signal for the C3 vinyl carbon.

Predicted Infrared (IR) Spectrum (KBr Pellet)

- $\sim 3200\text{-}3400\text{ cm}^{-1}$ (broad): N-H stretching vibration of the amide. Broadening is due to intermolecular hydrogen bonding.
- $\sim 1650\text{-}1670\text{ cm}^{-1}$ (strong): C=O stretching vibration of the cyclic amide (lactam). This is a very strong and sharp absorption.
- $\sim 1500\text{-}1620\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic and quinolinone rings.
- $\sim 700\text{-}800\text{ cm}^{-1}$: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.

Predicted Mass Spectrum (EI)

- m/z 221 (M⁺): The molecular ion peak, corresponding to the exact mass of the molecule.
- Fragmentation: Expect losses of CO (m/z 193) and potentially fragmentation of the phenyl ring.

X-ray Crystallography Insights

No crystal structure has been published for 4-Phenyl-1H-quinolin-2-one. However, based on related structures like 2-phenylquinazoline, we can infer key structural features.^{[6][7]} The quinolinone bicyclic system is expected to be largely planar. The phenyl ring at C4 will be twisted relative to this plane, with a dihedral angle likely in the range of 40-60° to minimize steric hindrance.^[8] In the solid state, molecules would likely form hydrogen-bonded dimers via the N-H and C=O groups of the amide functionality.^[9]

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the stability and phase behavior of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

A DSC experiment would reveal the melting point of the compound as a sharp endothermic peak.^[10] It can also identify polymorphic transitions or decomposition events. A typical protocol involves heating a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).^[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.^[12] For 4-Phenyl-1H-quinolin-2-one, a TGA thermogram would be expected to show a flat baseline until the onset of thermal decomposition, likely above 250-300 °C, at which point a sharp drop in mass would occur. This analysis is crucial for determining the maximum processing temperature during formulation.

Chemical Reactivity

The chemical reactivity of 4-Phenyl-1H-quinolin-2-one is dictated by the interplay of its functional groups: the cyclic amide, the electron-rich benzenoid ring, and the phenyl substituent.

Principal sites of chemical reactivity.

- **N-Alkylation/Acylation:** The amide nitrogen can be deprotonated by a strong base and subsequently alkylated or acylated to introduce substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate solubility and biological activity.[13]
- **Electrophilic Aromatic Substitution:** The benzenoid ring (positions C5-C8) can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The amide group is an ortho-, para-director, activating the C6 and C8 positions.
- **Reactions at the C3 Position:** The C3 position is susceptible to certain electrophilic reactions, such as Vilsmeier-Haack formylation or halogenation with reagents like N-bromosuccinimide (NBS).

Biological Significance and Applications

While specific biological data for 4-Phenyl-1H-quinolin-2-one is sparse, the broader class of quinolinone derivatives exhibits a vast range of pharmacological activities. They are recognized as privileged structures in drug discovery, with derivatives showing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1] The presence of the phenyl group at the C4 position is a common feature in many biologically active quinolines and may contribute to receptor binding through hydrophobic and π -stacking interactions. Therefore, 4-Phenyl-1H-quinolin-2-one serves as a valuable scaffold and starting material for the synthesis of new chemical entities with therapeutic potential.

Conclusion

4-Phenyl-1H-quinolin-2-one is a classic heterocyclic compound whose chemistry is defined by its stable keto-amide tautomer. Its synthesis is achievable through established organic chemistry reactions, and its structure presents multiple handles for chemical modification. This guide has provided a detailed overview of its known and predicted properties, offering a foundational resource for scientists working with this versatile scaffold. A comprehensive experimental validation of the predicted spectroscopic, thermal, and physicochemical properties represents a clear opportunity for future research in this area.

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